(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a propanoic acid backbone, and a substituted dihydropyridinone ring. The Boc group enhances stability during synthetic processes, while the 1-methyl-2-oxo-1,2-dihydropyridin-4-yl moiety introduces a lactam structure, which may confer hydrogen-bonding capacity and influence bioavailability. This compound is primarily utilized in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors, leveraging its stereochemical specificity and functional versatility .
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2S)-3-(1-methyl-2-oxopyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)15-10(12(18)19)7-9-5-6-16(4)11(17)8-9/h5-6,8,10H,7H2,1-4H3,(H,15,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
XDNVWNWKYWYEBQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=O)N(C=C1)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=O)N(C=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
| Molecular Formula | C15H20N2O5 (approximate based on structure) |
| Molecular Weight | ~318.4 g/mol (similar Boc-protected amino acids) |
| Key Functional Groups | Boc-protected amino, carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridinyl substituent |
| Chirality | S-configuration at the α-carbon |
The compound's structure includes a Boc-protected amino acid backbone attached to a heterocyclic dihydropyridinone ring, which influences its reactivity and synthetic routes.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Introduction of the 1-methyl-2-oxo-1,2-dihydropyridin-4-yl substituent at the β-position of the amino acid.
- Final deprotection or purification steps to isolate the target compound.
Key Synthetic Routes
Alkylation of Boc-Protected Amino Acid Esters
A widely employed method involves the alkylation of a Boc-protected amino acid ester with an appropriate dihydropyridinone derivative under basic conditions:
- The Boc-protected amino acid methyl ester is treated with sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) at 0 °C to generate the nucleophilic species.
- A methyl (S)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate or similar electrophilic intermediate bearing the dihydropyridinone moiety is added dropwise to the reaction mixture.
- The reaction proceeds at low temperature (0 °C) for an extended period (up to 43 hours) to ensure complete alkylation.
- The crude product is isolated by concentration and purified by flash column chromatography to yield the Boc-protected amino acid ester with the dihydropyridinone substituent.
Hydrolysis to the Corresponding Acid
- The methyl ester intermediate is subjected to hydrolysis using lithium hydroxide monohydrate (LiOH·H2O) in a mixture of methanol and water at ambient temperature.
- The reaction is stirred for about 1 hour until complete conversion to the free acid.
- Acidification with 1 M hydrochloric acid (HCl) to pH 5-6 precipitates the target acid.
- Extraction with organic solvents such as diethyl ether and dichloromethane (DCM) followed by drying and concentration yields the purified acid.
Alternative Synthetic Procedures
Use of Pyridinyl Propanoate Esters
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoate derivatives have been synthesized via nucleophilic substitution reactions at low temperatures (-78 °C to 0 °C) in dry THF under inert atmosphere.
- Subsequent allylation or other functional group transformations are performed to modify the pyridinyl substituent.
- Workup includes acid quenching, extraction, drying, and purification by flash chromatography.
Hydrolysis of Indole-Based Boc-Protected Amino Acid Esters
- Similar Boc-protected amino acid esters containing indole substituents have been hydrolyzed under basic conditions (NaOH in methanol/water at 80 °C for 12 hours) to yield the corresponding acids with high yields (up to 94%).
- This method can be adapted for the dihydropyridinone analogues by adjusting reaction times and temperatures accordingly.
Data Table Summarizing Preparation Conditions
Research Findings and Analysis
- The alkylation step with sodium hydride and triflate intermediates is critical for introducing the dihydropyridinone moiety with retention of stereochemistry at the α-carbon.
- Hydrolysis conditions must be carefully controlled to avoid Boc deprotection or racemization; mild basic hydrolysis at ambient temperature is preferred.
- Purification by flash chromatography using mixtures of ethyl acetate and hexanes or petroleum ether is effective for isolating pure compounds.
- The use of inert atmosphere and anhydrous solvents is essential to prevent side reactions during alkylation.
- Alternative methods involving pyridinyl propanoate intermediates demonstrate versatility in modifying the heterocyclic substituent.
- High yields and purity are achievable through these methods, supporting their utility in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
*Similarity scores (0–1 scale) derived from structural alignment algorithms .
Physicochemical Properties
- However, fluorinated derivatives (e.g., trifluoromethoxy-substituted) exhibit higher lipophilicity (logP ~2.5–3.0) .
- Stability : The Boc group is acid-labile, a feature shared across analogs. However, the electron-withdrawing trifluoromethoxy group may stabilize the adjacent aryl ring against metabolic degradation .
Supplier and Commercial Availability
- MedChemExpress (USA): Supplies (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (HY-W011652) .
- Chongqing Chemdad Co., Ltd (China): Offers (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid .
Biological Activity
2-(2-Hydroxypropanamido)-3-methylpentanoic acid, also known as a derivative of 3-methylpentanoic acid, is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, focusing on its metabolic pathways, physiological effects, and therapeutic implications.
- Chemical Formula : C9H17NO4
- Molecular Weight : 189.24 g/mol
- IUPAC Name : 2-(2-hydroxypropanamido)-3-methylpentanoic acid
Metabolic Pathways
This compound is primarily involved in the metabolism of branched-chain amino acids, particularly L-isoleucine. It is produced through the reduction of 2-keto-3-methylvaleric acid, a key intermediate in the catabolism of L-isoleucine. The enzymatic conversion involves lactate dehydrogenase, which catalyzes the reduction process .
Physiological Effects
- Neurological Impact : Elevated levels of 2-(2-hydroxypropanamido)-3-methylpentanoic acid have been associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), which is characterized by neurological dysfunctions including psychomotor delay and mental retardation. This condition arises due to the accumulation of branched-chain amino acids and their metabolites .
- Toxicity Profiles : Studies indicate that while the compound itself may not exhibit acute toxicity, its elevated concentrations in certain metabolic disorders can lead to significant physiological challenges. The compound's interaction with neurological pathways suggests a need for careful monitoring in affected individuals .
Therapeutic Potential
Research has indicated potential therapeutic applications of this compound in managing metabolic disorders. By modulating its levels through dietary or pharmacological means, it may be possible to alleviate some symptoms associated with MSUD and other related conditions.
Case Studies
- Maple Syrup Urine Disease (MSUD) : A clinical study highlighted that patients with MSUD exhibited markedly elevated levels of 2-(2-hydroxypropanamido)-3-methylpentanoic acid in their urine and blood samples. This correlation underscores the compound's role as a biomarker for MSUD and its potential implications in monitoring disease progression and treatment efficacy .
- Dietary Interventions : Another study explored dietary modifications aimed at reducing the intake of branched-chain amino acids in MSUD patients. Results indicated that such interventions led to decreased levels of 2-(2-hydroxypropanamido)-3-methylpentanoic acid, which correlated with improved neurological outcomes .
Data Tables
| Parameter | Value |
|---|---|
| Chemical Formula | C9H17NO4 |
| Molecular Weight | 189.24 g/mol |
| Role in Metabolism | Intermediate in isoleucine metabolism |
| Associated Disorders | Maple Syrup Urine Disease |
| Toxicity Level | Non-toxic at normal levels |
Q & A
Q. What are the critical steps in synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid?
- Methodological Answer : Synthesis typically involves:
- Protection of the amino group using Boc anhydride in a polar solvent (e.g., DMF or THF) under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Coupling the pyridinone moiety : The 1-methyl-2-oxo-1,2-dihydropyridin-4-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring strict temperature control (0–25°C) to preserve stereochemistry .
- Purification : Use reverse-phase HPLC or silica gel chromatography to isolate the product, with mobile phases optimized for polarity (e.g., acetonitrile/water gradients) .
Q. Why is the Boc group preferred for amino protection in this compound?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting the pyridinone ring or carboxylic acid functionality. Its steric bulk also minimizes racemization during coupling reactions .
Q. What analytical techniques confirm the compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) verifies stereochemistry and functional groups, with key signals for the Boc group (~1.4 ppm for tert-butyl) and pyridinone protons (~6.5–7.5 ppm) .
- HPLC (C18 column, UV detection at 210–254 nm) assesses purity (>95% recommended for biological assays) .
- Mass spectrometry (MS) confirms molecular weight, with ESI-MS often showing [M+H]⁺ or [M+Na]⁺ adducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Methodological Answer :
- Low-temperature reactions (0–4°C) and sterically hindered bases (e.g., DIPEA) reduce base-induced racemization .
- Chiral HPLC monitoring ensures retention of the (S)-configuration. If racemization occurs, reevaluate solvent polarity (e.g., switch from DMF to DCM) or use coupling agents like HOBt/DIC to enhance efficiency .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity profiling : Compare HPLC retention times with synthetic intermediates to identify by-products (e.g., de-Boc species or oxidized pyridinone derivatives) .
- 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments, particularly for overlapping aromatic or diastereotopic protons .
- Spiking experiments : Add authentic samples of suspected impurities to confirm co-elution in HPLC .
Q. What strategies improve solubility for in vitro assays?
- Methodological Answer :
- pH adjustment : Dissolve in buffered solutions (pH 7–8) using NaOH to deprotonate the carboxylic acid .
- Co-solvent systems : Use DMSO (≤10%) or PEG-400 to enhance aqueous solubility without denaturing proteins in biological assays .
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR or CDK2) using ADP-Glo™ or fluorescence-based assays. The pyridinone moiety may chelate ATP-binding Mg²⁺, mimicking natural substrates .
- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions with kinase active sites, prioritizing residues near the pyridinone and Boc groups .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
